
1-(3,5-Diethoxyphenyl)ethanone
Overview
Description
what is '1-(3,5-Diethoxyphenyl)ethanone'? this compound is an organic compound composed of a phenyl group (a benzene ring with one hydrogen atom replaced by an ethoxy group) bonded to an ethanone group (a ketone group with two carbon atoms). It is a colorless liquid with a sweet, floral odor. the use of 'this compound' this compound is an organic compound that can be used as a reagent in a variety of chemical reactions. It is commonly used as a starting material for the synthesis of other compounds, such as pharmaceuticals, dyes, and other organic molecules. It can also be used as a catalyst for a variety of reactions, such as Diels-Alder reactions, and as an intermediate in the synthesis of other compounds. the chemistry of 'this compound' this compound is an organic compound with the molecular formula C12H18O2. It is an aromatic ketone with a molecular weight of 194.26 g/mol. It is a colorless solid that is insoluble in water, but soluble in ethanol, acetone and other organic solvents. It has a melting point of 59-61 °C and a boiling point of 294-296 °C. The compound contains a carbonyl group (C=O) and two aromatic rings. The carbonyl group is a polar functional group that can form hydrogen bonds with other molecules, while the aromatic rings can interact with other molecules through pi-pi stacking interactions. The compound can undergo a variety of reactions, including nucleophilic substitution reactions, electrophilic aromatic substitution reactions, and oxidation reactions. It can also react with Grignard reagents, organolithium reagents, and other nucleophiles to form a variety of products. It can also react with strong acids to form the corresponding esters. the biochemical/physical effects of 'this compound' this compound is a synthetic chemical compound. It is a colorless liquid with a sweet, fruity odor. It is used in the production of pharmaceuticals, fragrances, and food additives. Biochemical effects: this compound has been found to act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition can lead to increased levels of these neurotransmitters, which can have antidepressant and anxiolytic effects. Physical effects: this compound is a volatile liquid, meaning it evaporates quickly. Inhalation of the vapor can cause irritation of the nose and throat, as well as dizziness and headaches. Prolonged exposure can cause nausea and vomiting. Eye contact can cause redness, burning, and tearing. Skin contact can cause redness and irritation. the benefits of 'this compound' this compound can be used as a starting material in the synthesis of pharmaceuticals and agrochemicals. It can also be used as a reagent in organic synthesis reactions. The compound can be used as a catalyst for the synthesis of polymers, and it can also be used as a stabilizer for solvents and other materials. Additionally, this compound can be used as a flame retardant for plastics and other materials. the related research of 'this compound' this compound is a type of organic compound. Research related to this compound includes: 1. Synthesis of this compound and Its Derivatives: A Review 2. Synthesis and Characterization of this compound Derivatives 3. The Reactivity of this compound and Its Derivatives 4. The Role of this compound in Organic Synthesis 5. The Biological Activity of this compound and Its Derivatives 6. The Application of this compound in Dye Chemistry 7. The Photochemical Properties of this compound and Its Derivatives
Scientific Research Applications
Chemical Reactions and Synthesis
1-(3,5-Diethoxyphenyl)ethanone has been utilized in various chemical reactions and synthesis processes. For instance, it's used in regioselective bromination and other reactions of 1-(3-benzofuranyl)-2-phenylethanones, a process that has led to the preparation of different ethanones with potential applications in chemical synthesis (Kwiecień & Baumann, 1998). Additionally, its derivatives have been involved in the synthesis of cytosporone B, highlighting its role in producing biologically active compounds (吕超 et al., 2015).
Charge Density Analysis
Charge density analysis of this compound derivatives, such as 1-(2-hydroxy-5-nitrophenyl)ethanone, provides insights into the intramolecular and intermolecular bonding features of these compounds, contributing to the understanding of their chemical properties and potential applications in materials science (Hibbs et al., 2003).
Degradation Studies
Studies on the degradation mechanisms of phenolic beta-1 lignin substructure model compounds, including derivatives of this compound, offer valuable information on the breakdown and transformation of complex organic molecules. This knowledge is essential in fields such as environmental chemistry and bioremediation (Kawai et al., 1988).
Fluorescence and Sensing Applications
The compound has also been a starting material in the synthesis of fluorescent probes, like the BODIPY-based probe, which shows selectivity for H2S. This indicates its potential use in biological sensing and imaging applications (Fang et al., 2019).
Pharmaceutical Applications
In the pharmaceutical domain, derivatives of this compound have been explored for their antimicrobial properties, showcasing the compound's relevance in drug development and medicinal chemistry (Wanjari, 2020).
Properties
IUPAC Name |
1-(3,5-diethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-14-11-6-10(9(3)13)7-12(8-11)15-5-2/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJDYKMTNWEIAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402253 | |
| Record name | 3',5'-Diethoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103604-53-1 | |
| Record name | 3',5'-Diethoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


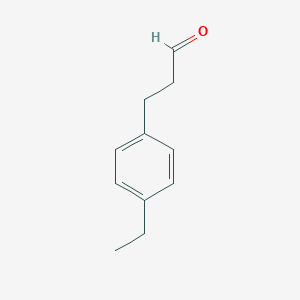



![2-[(Decylamino)methyl]phenol](/img/structure/B9443.png)
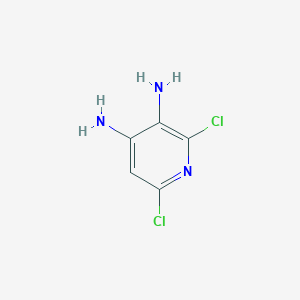

![1,2,2-Trimethyl-3-[(2-oxothiolan-3-yl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B9448.png)

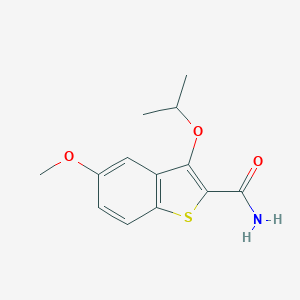
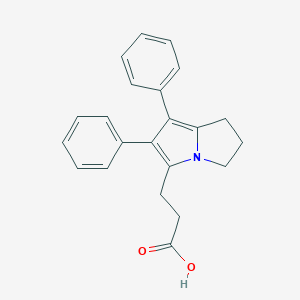
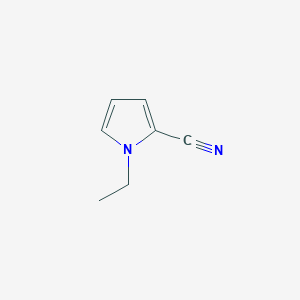
![2,4-Bis[(dodecylthio)methyl]-6-methylphenol](/img/structure/B9458.png)

